N-Isopropylhydrazinecarboxamide
Overview
Description
N-Isopropylhydrazinecarboxamide is a hydrazine derivative with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . This compound was initially developed as an antidepressant in the 1950s and later found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylhydrazinecarboxamide typically involves the reaction of isopropylamine with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinecarboxamides .
Scientific Research Applications
N-Isopropylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its inhibitory effects on monoamine oxidase and its potential use in treating neurological disorders.
Medicine: It has been explored as an antidepressant and for its potential use in treating other mental health conditions.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
N-Isopropylhydrazinecarboxamide exerts its effects by irreversibly inhibiting monoamine oxidase (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
Similar Compounds
Isocarboxazid: Another MAO inhibitor used as an antidepressant.
Phenelzine: A non-selective MAO inhibitor used to treat major depressive disorder.
Tranylcypromine: An irreversible inhibitor of MAO used in the treatment of depression.
Uniqueness
N-Isopropylhydrazinecarboxamide is unique due to its specific structure, which allows it to effectively inhibit MAO and increase neurotransmitter levels. Its isopropyl group provides a distinct pharmacokinetic profile compared to other MAO inhibitors .
Properties
IUPAC Name |
1-amino-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPBYQABCKLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523044 | |
Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57930-20-8 | |
Record name | N-(Propan-2-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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